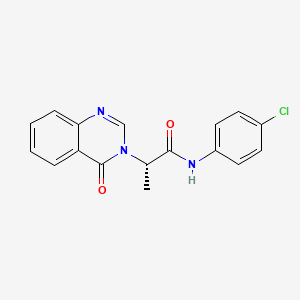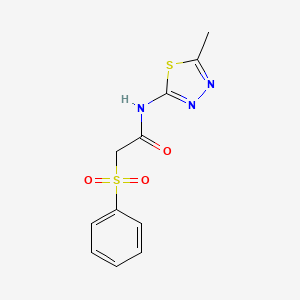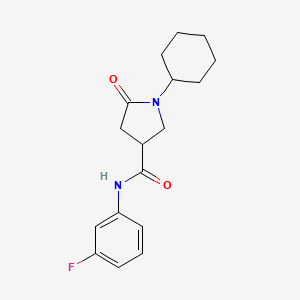
(2S)-N-(4-chlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-(4-chlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(4-chlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chloronitrobenzene and a suitable nucleophile.
Amidation Reaction: The final step involves the coupling of the quinazolinone derivative with the chlorophenyl group through an amidation reaction, typically using coupling reagents such as carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-N-(4-chlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone form.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or halogenating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
(2S)-N-(4-chlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets involved in disease processes.
Industrial Applications: It can serve as an intermediate in the synthesis of other pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of (2S)-N-(4-chlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2S)-N-(4-Bromphenyl)-2-(4-Oxoquinazolin-3(4H)-yl)propanamid
- (2S)-N-(4-Fluorphenyl)-2-(4-Oxoquinazolin-3(4H)-yl)propanamid
- (2S)-N-(4-Methylphenyl)-2-(4-Oxoquinazolin-3(4H)-yl)propanamid
Einzigartigkeit
(2S)-N-(4-Chlorphenyl)-2-(4-Oxoquinazolin-3(4H)-yl)propanamid ist aufgrund des Vorhandenseins der 4-Chlorphenylgruppe einzigartig, die seine biologische Aktivität und pharmakokinetischen Eigenschaften beeinflussen kann. Dies macht es zu einer wertvollen Verbindung für die Untersuchung von Struktur-Wirkungs-Beziehungen und die Optimierung von therapeutischen Wirkstoffen.
Eigenschaften
Molekularformel |
C17H14ClN3O2 |
|---|---|
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
(2S)-N-(4-chlorophenyl)-2-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-11(16(22)20-13-8-6-12(18)7-9-13)21-10-19-15-5-3-2-4-14(15)17(21)23/h2-11H,1H3,(H,20,22)/t11-/m0/s1 |
InChI-Schlüssel |
OJYFYURIFMEBBK-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)Cl)N2C=NC3=CC=CC=C3C2=O |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)N2C=NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11160841.png)
![methyl {7-[2-(cycloheptylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11160853.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B11160860.png)
![methyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11160863.png)
![N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline](/img/structure/B11160870.png)
![3-ethoxy-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11160876.png)
![7-[(2,6-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11160877.png)
![N-{4-[(3-methylbutyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B11160890.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B11160896.png)
![4-phenyl-7-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11160900.png)
![N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1H-indole-2-carboxamide](/img/structure/B11160902.png)
![[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetonitrile](/img/structure/B11160911.png)


